molecular formula C21H25ClF3N3O4S B3000889 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1190017-77-6

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B3000889
CAS No.: 1190017-77-6
M. Wt: 507.95
InChI Key: FUFPNTOLJNZSHT-UHFFFAOYSA-N
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Description

This compound is a piperazine-sulfonyl benzamide derivative with a trifluoromethyl substituent on the benzamide moiety and a 4-methoxyphenyl sulfonyl group on the piperazine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Key structural features include:

  • 4-Methoxyphenyl sulfonyl group: Modulates electronic properties and receptor binding affinity.
  • Piperazine linker: Provides conformational flexibility and facilitates interactions with biological targets like G-protein-coupled receptors or enzymes .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4S.ClH/c1-31-18-5-7-19(8-6-18)32(29,30)27-13-11-26(12-14-27)10-9-25-20(28)16-3-2-4-17(15-16)21(22,23)24;/h2-8,15H,9-14H2,1H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFPNTOLJNZSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperazine ring, a sulfonyl group, and a trifluoromethylbenzamide moiety, which are key to its biological activity. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H32N4O4S
  • Molecular Weight : Approximately 477.6 g/mol
  • Key Functional Groups :
    • Piperazine ring
    • Sulfonyl group
    • Trifluoromethyl group
    • Benzamide structure

The presence of these functional groups enhances the compound's solubility and pharmacokinetic properties, making it a promising candidate for drug development.

Neurotransmitter Interaction

Research indicates that compounds with piperazine structures often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may modulate neurotransmitter functions, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Acetylcholinesterase Inhibition

The compound has been studied for its role as an acetylcholinesterase inhibitor , which prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, derivatives of benzamide structures have shown efficacy against various cancer cell lines, with IC50 values indicating potent cytotoxicity . The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its therapeutic potential in oncology .

The biological activity of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride is primarily attributed to:

  • Receptor Binding : The compound binds to specific neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition : As an acetylcholinesterase inhibitor, it enhances cholinergic signaling by preventing acetylcholine degradation.
  • Antitumor Mechanisms : Induction of apoptosis and inhibition of cell proliferation are key mechanisms in its anticancer activity.

Research Findings and Case Studies

StudyFindings
Morais et al. (2023)Demonstrated significant anticancer activity in vitro against MCF cell lines with IC50 values indicating effective apoptosis induction .
BenchChem (2024)Highlighted the compound's role as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission .
Science.gov (2018)Evaluated the enzyme inhibitory effects of similar benzamide derivatives, showing potential for treating various diseases through enzyme modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, molecular weight, and key properties:

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Properties References
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride 3-(Trifluoromethyl)benzamide, 4-methoxyphenyl sulfonyl group, piperazine linker C₂₂H₂₅ClF₃N₃O₄S 532.0 (estimated) High lipophilicity (CF₃ group), hydrochloride salt improves solubility.
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride () Pivalamide group, 4-methoxyphenyl sulfonyl group C₁₈H₃₀ClN₃O₄S 420.0 Lower molecular weight; pivalamide may reduce metabolic degradation.
4-Ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride () 4-Ethoxybenzamide, 4-methoxyphenyl sulfonyl group C₂₂H₃₀ClN₃O₅S 484.0 Ethoxy group increases steric bulk, potentially altering target selectivity.
N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl-4-[3-(trifluoromethyl)phenoxy]benzamide () 3-(Trifluoromethyl)phenoxybenzamide, hydroxyphenyl-piperazine C₃₃H₃₇F₃N₄O₃ 634.7 Chiral centers and hydroxyl group enhance receptor binding specificity. Melting point: 110–115°C.
N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () Thiophene-benzamide, trifluoromethylphenyl-piperazine C₂₇H₂₈F₃N₃O₂S 540.6 Thiophene moiety introduces π-π stacking potential. Yield: 32%.

Key Findings:

Trifluoromethyl vs. Ethoxy/Pivalamide Substituents :

  • The trifluoromethyl group in the target compound increases lipophilicity compared to ethoxy or pivalamide analogs, which may enhance blood-brain barrier penetration .
  • Ethoxy and pivalamide groups (–11) reduce steric hindrance but may decrease metabolic stability compared to trifluoromethyl .

The 4-methoxyphenyl sulfonyl group in the target compound balances electronic effects and solubility via sulfonyl electronegativity .

Salt Forms and Physicochemical Properties: Hydrochloride salts (target compound, –11) generally exhibit higher aqueous solubility than free bases .

Synthetic Yields :

  • The target compound’s synthesis likely mirrors methods in and , where coupling reactions yield 32–71% depending on substituent complexity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride and related analogs?

Synthesis typically involves coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in aprotic solvents such as THF. For example, piperazine derivatives are functionalized via nucleophilic substitution or amidation, followed by purification via silica gel chromatography. Reaction times (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 molar equivalents of coupling agents) are critical for optimizing yields .

Q. How is structural confirmation achieved for this compound?

1H and 13C NMR spectroscopy are standard for confirming regiochemistry and stereochemistry. Key spectral features include:

  • Piperazine protons : δ 2.30–3.20 ppm (multiplet, piperazine CH2 and N–CH2 groups).
  • Trifluoromethyl group : 13C signal at δ 120–125 ppm (q, J = 280–300 Hz, CF3).
  • Sulfonyl group : 1H NMR δ 7.70–7.90 ppm (d, J = 8.8 Hz, aromatic protons adjacent to sulfonyl).
    Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 504.6–538.3 for analogs) .

Q. What purification strategies are effective for isolating the hydrochloride salt form?

Crystallization using ethanol/HCl or THF/HCl mixtures yields dihydrochloride salts. For hygroscopic intermediates, lyophilization or vacuum drying is recommended. Purity (>95%) is confirmed via elemental analysis (C, H, N) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. phenoxy groups) influence physicochemical properties?

  • Sulfonyl groups : Increase hydrophilicity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO).
  • Trifluoromethyl groups : Enhance metabolic stability and lipophilicity (logP increase by ~1.5 units), critical for blood-brain barrier penetration in CNS-targeted studies.
  • Piperazine substitution : Methyl or methoxy groups at the 4-position reduce rotational freedom, potentially improving receptor binding selectivity .

Q. What strategies address low yields in dihydrochloride salt formation?

  • Optimized stoichiometry : Use 2.2 equivalents of HCl in ethanol to avoid underprotonation.
  • Temperature control : Slow cooling (0.1°C/min) from reflux to room temperature promotes crystalline salt formation.
  • Counterion screening : Trifluoroacetate or tosylate salts may offer better crystallinity if HCl salts are problematic .

Q. How can enantiomeric purity be validated for chiral intermediates?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase.
  • Optical rotation : Specific rotation values (e.g., [α]25D +60.6° to +76° for diastereomers) confirm configuration .

Q. How do reaction conditions (solvent, temperature) impact coupling efficiency?

  • THF vs. DMF : THF reduces side reactions (e.g., racemization) but requires longer reaction times (12–18 hours).
  • Temperature : Reactions at 0°C minimize epimerization, while room temperature accelerates coupling (see table below).
Condition Yield (%)Purity (%)Reference
THF, 0°C, 24 h4895
DMF, RT, 12 h7288

Q. What analytical methods resolve discrepancies in NMR data for structurally similar analogs?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., piperazine CH2 vs. benzamide CH2).
  • Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation of sulfonyl groups) .

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